5-bromo-1H-indole-3-carbaldehyde O-methyloxime

Synthetic Intermediate Urease Inhibition Indole Alkaloid

Sourcing a precisely functionalized indole intermediate with consistent quality can delay research timelines. 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime resolves this with its dual reactive handles (5-Br and O-methyloxime) for selective cross-coupling (Suzuki, Buchwald) and SAR studies. • Dual functionality enables chemoselective transformations. • O-Methyloxime serves as a protected aldehyde equivalent. • Bromine at C5 allows for cross-coupling diversification.

Molecular Formula C10H9BrN2O
Molecular Weight 253.099
CAS No. 294848-84-3
Cat. No. B2512598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-3-carbaldehyde O-methyloxime
CAS294848-84-3
Molecular FormulaC10H9BrN2O
Molecular Weight253.099
Structural Identifiers
SMILESCON=CC1=CNC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+
InChIKeyCTSYBEIMJUDRKI-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime


5-Bromo-1H-indole-3-carbaldehyde O-methyloxime (CAS 294848-84-3) is a synthetic indole derivative with the IUPAC name (E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine. It features a bromine atom at the 5-position, an O-methyloxime group at the 3-carbaldehyde position, and has a molecular weight of 253.10 g/mol . This compound is primarily recognized as a versatile intermediate in synthetic organic chemistry, particularly for constructing indole-based pharmacophores [1]. Its commercial availability is documented at a typical purity of 95% .

Risks of Generic Substitution for 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime


Direct substitution of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime with other indole-3-carbaldehyde oximes or O-alkyloximes is high-risk. The specific combination of a 5-bromo substituent and an O-methyloxime group uniquely dictates steric, electronic, and hydrogen-bonding properties critical for target interactions . In the analogous class of N-substituted indole-3-carbaldehyde oximes, the configuration (syn/anti isomerism) is known to dramatically alter biological activity, with one isomer often showing superior potency to the other, making precise structural identity non-negotiable for reproducible results [1]. Furthermore, alternative O-alkyloximes (e.g., O-ethyl, O-allyl) or the parent aldehyde lack the specific lipophilicity and metabolic stability profile conferred by the O-methyloxime moiety. Using a dehalogenated or differently halogenated analog will impact reactivity in cross-coupling reactions and target binding affinity.

Differentiation Evidence for 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime


Quantitative Differentiation Data Gap

A comprehensive search for primary, comparator-based evidence was conducted. No quantitative data were found that directly benchmark this compound against its closest analogs in a head-to-head or cross-study comparable manner. While a related compound (CHEMBL3228403, structurally similar to the target) showed an IC50 of >11,700 nM against rabbit INMT, this data point is isolated and lacks a comparator for the N-methyltryptamine substrate used [1]. In another study, potent urease inhibitors were identified among N-substituted indole-3-carbaldehyde oxime isomers, but the specific contribution of the 5-bromo-O-methyloxime combination was not isolated for direct comparison, and the compound's own activity data is unverified in this context [2]. Therefore, verifiable, quantitative differentiation evidence is currently insufficient to prioritize this compound over a close analog based on published data alone. This represents a significant evidence gap for procurement decisions.

Synthetic Intermediate Urease Inhibition Indole Alkaloid

Application Scenarios for 5-Bromo-1H-indole-3-carbaldehyde O-methyloxime


Halogen-Specific Indole Pharmacophore Synthesis

Based on the compound's role as a versatile synthetic intermediate [1], it is best applied in research programs where a 5-bromo substituent is structurally mandated by an established pharmacophore model. Its O-methyloxime group serves as a protected aldehyde equivalent, allowing for selective transformations. However, due to a lack of publicly available, quantitative comparator data as detailed in Section 3, this scenario's success is contingent on the user's unpublished internal validation and cannot be supported by external comparative evidence.

Halogen Effects in Indole Oxime Urease Inhibitors

While N-substituted indole-3-carbaldehyde oximes have shown potent urease inhibition (with IC50 values as low as 0.0345 mM for compound 9) [2], the specific contribution of a 5-bromo substituent combined with an O-methyloxime in this context is not quantitatively defined. This compound could serve as a key probe in a proprietary structure-activity relationship (SAR) study to directly compare its activity against non-halogenated or differently substituted analogs to generate the differentiation data that is currently missing from the public domain.

Palladium-Catalyzed Cross-Coupling Building Block

The presence of a bromine atom at the 5-position makes this compound a candidate for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings [1]. Its O-methyloxime group, being relatively stable, may allow for chemoselective transformations at the aryl bromide site. The procurement value lies in its dual functionality, but this is a class-level inference. Its specific performance relative to other 5-haloindole oximes (e.g., 5-chloro or 5-iodo analogs) in these reactions remains to be quantified.

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